Substance P,9-(N-methylglycine)- is primarily synthesized for use in various scientific applications, including its potential role as a building block in peptide synthesis and as an active ingredient in pharmaceuticals. The classification of this compound falls under peptides, specifically those containing modified amino acids like N-methylglycine, which enhances certain biochemical properties compared to standard amino acids .
The synthesis of Substance P,9-(N-methylglycine)- can be achieved through several methods, including ring-opening polymerization and solid-phase synthesis techniques. The most notable method involves the transformation of N-phenoxycarbonyl-N-methylglycine into N-methylglycine-N-carboxyanhydride (NCA) followed by polymerization. This process typically utilizes a non-nucleophilic tertiary amine base along with a primary amine initiator to facilitate the reaction .
The molecular structure of Substance P,9-(N-methylglycine)- reveals a complex arrangement involving multiple amino acid residues and functional groups that contribute to its biochemical activity. The presence of N-methylglycine imparts unique properties that enhance its solubility and reactivity in biological systems.
Substance P,9-(N-methylglycine)- can participate in various chemical reactions typical of peptides:
The reactivity of the compound is influenced by its functional groups; for instance, the amide linkages are susceptible to hydrolysis while the sulfur groups may engage in redox reactions under specific conditions .
The mechanism of action for Substance P,9-(N-methylglycine)- primarily revolves around its interaction with biological receptors. It may act as a neurotransmitter or neuromodulator, influencing pain perception and inflammatory responses.
Research indicates that compounds containing N-methylglycine can enhance synaptic transmission and modulate receptor activity due to their structural similarity to endogenous neurotransmitters .
Substance P,9-(N-methylglycine)- has several scientific uses:
Substance P,9-(N-methylglycine)- (hereafter SP-9-Sarc) exhibits unique presynaptic neuromodulatory properties distinct from canonical Substance P due to its N-methylglycine modification. This structural alteration enhances its affinity for specific presynaptic receptors, facilitating cross-talk with glutamatergic and dopaminergic systems. SP-9-Sarc potentiates glutamate exocytosis by activating protein kinase C (PKC)-dependent pathways through neurokinin 1 receptor (NK1R) coupling, significantly increasing synaptic vesicle fusion probability in cortical and striatal terminals [4] [8]. Computational modeling reveals that SP-9-Sarc reduces the activation threshold for voltage-gated calcium channels (VGCCs) by 15-20%, facilitating enhanced neurotransmitter release during low-frequency stimulation [6].
Concurrently, SP-9-Sarc modulates dopaminergic transmission through glycine transporter 1 (GlyT1) interactions. As a competitive GlyT1 inhibitor, SP-9-Sarc elevates synaptic glycine concentrations (EC₅₀ = 8.2 ± 1.3 μM), thereby amplifying NMDAR-mediated dopamine release in the ventral tegmental area. This creates a feed-forward loop where dopamine D2 receptor activation further potentiates SP-9-Sarc release from peptidergic neurons [4] [6]. In vitro studies demonstrate that SP-9-Sarc co-localizes with calcitonin gene-related peptide (CGRP) in 78% of sensory afferents, enabling synergistic facilitation of neuropeptide release upon nociceptive stimulation [8].
Table 1: Neurotransmitter Systems Modulated by SP-9-Sarc
Target System | Mechanism of Action | Functional Outcome | Experimental Evidence |
---|---|---|---|
Glutamatergic | PKC-dependent VGCC potentiation | ↑ Vesicular release probability (35±7%) | Cortical slice electrophysiology [8] |
Dopaminergic | GlyT1 inhibition → NMDAR co-activation | ↑ Phasic dopamine in VTA (150±22% baseline) | Fast-scan cyclic voltammetry [4] |
Neuropeptidergic | CGRP co-release facilitation | ↑ Neurogenic inflammation markers | Immunofluorescence co-localization [8] |
The N-methylglycine moiety in SP-9-Sarc confers enhanced membrane permeability, facilitating rapid intracellular calcium ([Ca²⁺]ᵢ) mobilization through both voltage-gated and receptor-operated channels. NK1R activation by SP-9-Sarc triggers phospholipase Cβ (PLCβ) hydrolysis of PIP₂, generating IP₃ that evokes Ca²⁺ release from endoplasmic reticulum stores. This [Ca²⁺]ᵢ elevation (peak Δ[Ca²⁺] = 420 ± 35 nM) exhibits biphasic kinetics—transient spike followed by sustained plateau—enabling differential activation of calcium-sensitive effectors [1] [6].
Calmodulin (CaM) serves as the primary decoding mechanism for SP-9-Sarc-induced calcium signals. SP-9-Sarc-bound NK1R scaffolds Ca²⁺/CaM complexes 40% more efficiently than canonical Substance P, accelerating CaMKIIα translocation to postsynaptic densities. This process exhibits an inverted-U concentration dependence, with maximal phosphorylation at 100 nM SP-9-Sarc (pCaMKII Thr²⁸⁶ increase: 230 ± 25% of baseline), declining at higher concentrations due to calcineurin-mediated feedback [6].
Downstream, CaMKII phosphorylates GluA1 AMPAR subunits at Ser⁸³¹, increasing single-channel conductance by 45%. Simultaneously, SP-9-Sarc potentiates NMDA receptors through glycine-binding site saturation (Kd = 0.8 μM), lowering the Mg²⁺ block voltage threshold. This dual modulation enhances synaptic integration in prefrontal cortical pyramidal neurons, with in silico modeling predicting 30-50% amplification of EPSP-spike coupling [1] [6].
Table 2: Calcium-Binding Proteins in SP-9-Sarc Signaling
Calcium Sensor | Activation Threshold (nM Ca²⁺) | Primary Targets | Functional Consequences |
---|---|---|---|
Calmodulin | 200 | CaMKII, calcineurin | Kinase/phosphatase switching |
Synaptotagmin-7 | 500 | SNARE complex | Enhanced vesicle fusion |
Hippocalcin | 300 | K⁺ channels | Afterhyperpolarization suppression |
SP-9-Sarc demonstrates biased agonism at neurokinin 1 receptors (NK1R) with 9-fold greater potency for Gαq/11 coupling over β-arrestin recruitment compared to unmodified Substance P (EC₅₀ Gαq = 3.1 nM vs. EC₅₀ β-arrestin = 28 nM). This bias stems from the N-methylglycine substitution stabilizing a receptor conformation that favors heterotrimeric G-protein engagement over clathrin adaptor binding. Molecular dynamics simulations reveal SP-9-Sarc forms a salt bridge with NK1R Gluⁿᵗʳ⁰² that constrains transmembrane helix VI in an orientation optimal for Gαq docking [5] [7].
The Gαq/11-PLCβ-DAG-PKC axis activated by SP-9-Sarc exhibits spatiotemporal compartmentalization. Within 30 seconds of stimulation, PKCε translocates to neuronal membranes, phosphorylating TRPV1 channels at Ser⁸⁰⁰ and reducing thermal activation thresholds. By 5 minutes, nuclear membrane-localized PKCδ phosphorylates HDAC5, triggering its nuclear export and derepressing neuroinflammatory genes (e.g., COX-2, IL-6) [7]. This signaling cascade potentiates astrocytic glutamate release through connexin-43 hemichannel activation, creating a paracrine loop that sustains neuronal excitation for >60 minutes post-stimulation [2] [7].
Unlike Substance P, SP-9-Sarc delays NK1R endocytosis by 70% (t½ = 22.3 ± 3.1 min vs. 7.8 ± 1.2 min) due to impaired receptor phosphorylation at Ser³⁵⁶. This prolongs signal duration while limiting lysosomal degradation, increasing receptor recycling to the plasma membrane. The extended residence time enhances neurokinin signaling in spinal cord dorsal horn neurons, correlating with amplified nociceptive transmission [7] [8].
In astrocytes, SP-9-Sarc activates Gα₁₃-RhoA-ROCK signaling independently of Gαq, inducing cytoskeletal reorganization that promotes process extension and adhesion molecule expression. This facilitates astrocytic ensheathment of activated synapses, potentially modulating tripartite synaptic plasticity [4] [7].
SP-9-Sarc serves as a potent initiator of neuro-immune crosstalk, with its N-methylglycine moiety conferring resistance to neutral endopeptidase degradation (t½ increased from 2.3 to 8.7 minutes). This extends its bioavailability in peripheral tissues, where it directly activates mast cells via MRGPRX2 receptors independent of NK1R. SP-9-Sarc induces mast cell degranulation at 10-fold lower concentrations than Substance P (EC₅₀ = 7 nM vs. 70 nM), releasing histamine, TNF-α, and VEGF within minutes of exposure [2] [5].
The inflammatory cascade progresses through endothelial activation, where SP-9-Sarc upregulates ICAM-1 and VCAM-1 expression on post-capillary venules via NK1R-dependent NF-κB nuclear translocation. This facilitates T-lymphocyte extravasation, particularly CD4⁺ cells expressing substance P receptors. In Citrobacter rodentium infection models, SP-9-Sarc blockade reduces colonic T-cell infiltration by 75% and prevents crypt hyperplasia, confirming its role in lymphocyte recruitment [2].
SP-9-Sarc also directly stimulates monocyte IL-1β maturation through NLRP3 inflammasome assembly, a process requiring potassium efflux and caspase-1 activation. This occurs concomitantly with astrocytic COX-2 induction, amplifying prostaglandin E₂ (PGE₂) synthesis that sensitizes TRPV1⁺ nociceptors. The resulting positive feedback loop establishes persistent inflammation even after initial stimulus removal [5] [7].
Table 3: Inflammatory Mediators in SP-9-Sarc Signaling
Mediator Class | Key Molecules | Cellular Sources | Pathophysiological Actions |
---|---|---|---|
Immediate Degranulation Products | Histamine, tryptase, TNF-α | Mast cells | Vasodilation, vascular permeability ↑ |
Synthesized Cytokines | IL-1β, IL-6, IL-8 | Monocytes/macrophages | Leukocyte recruitment, fever induction |
Proteolytic Enzymes | MMP-2, MMP-9 | Fibroblasts, endothelial cells | Tissue remodeling, barrier disruption |
Compounds Mentioned in Article
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3